5,7-Dihydroxyflavanone

Catalog No.
S539710
CAS No.
68745-38-0
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxyflavanone

CAS Number

68745-38-0

Product Name

5,7-Dihydroxyflavanone

IUPAC Name

5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2

InChI Key

URFCJEUYXNAHFI-UHFFFAOYSA-N

SMILES

O=C1CC(C2=CC=CC=C2)OC3=C1C(O)=CC(O)=C3

solubility

Soluble in DMSO

Synonyms

(+)-pinocoembrin, 5,7-dihydroxyflavanone, pinocembrin, pinocembrine

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

The exact mass of the compound Pinocembrin is 256.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661207. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5,7-Dihydroxyflavanone (also known as Pinocembrin) is a natural flavanone featuring the characteristic C6-C3-C6 flavonoid backbone. Its structure is defined by a dihydroxylated A-ring and an unsubstituted B-ring, a key structural feature that distinguishes it from more common flavanones like naringenin. This specific hydroxylation pattern and the lack of B-ring substituents make it a valuable precursor for targeted chemical modifications and a specific modulator of certain biological pathways, while its inherent low water solubility influences its handling and formulation requirements.

While structurally similar, substituting 5,7-Dihydroxyflavanone with its close analog, Naringenin (5,7,4'-trihydroxyflavanone), is often unviable for specific research and development goals. The single additional hydroxyl group on Naringenin's B-ring profoundly alters its electronic properties, lipophilicity, and steric profile. These changes directly impact its binding affinity with enzymes like aromatase, its potential for targeted chemical derivatization on the B-ring, and its antibacterial activity spectrum. Therefore, selecting 5,7-Dihydroxyflavanone is a deliberate choice for projects requiring its specific B-ring chemistry for synthesis or its distinct bioactivity profile, which is not replicated by more hydroxylated analogs.

Enhanced Lipophilicity for Improved Membrane Permeability Compared to Naringenin

5,7-Dihydroxyflavanone possesses greater lipophilicity than its more hydroxylated analog, Naringenin. The calculated octanol-water partition coefficient (XLogP3) for 5,7-Dihydroxyflavanone is 2.7, which is higher than the XLogP3 of 2.2 for Naringenin. This difference is attributed to the absence of the polar 4'-hydroxyl group on the B-ring.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data2.7
Comparator Or BaselineNaringenin: 2.2
Quantified Difference22.7% higher XLogP3 value than Naringenin
ConditionsComputational prediction (XLogP3 algorithm by PubChem)

Higher lipophilicity is often correlated with increased passive diffusion across biological membranes, making this compound a more suitable candidate for applications requiring cell penetration or skin absorption.

Precursor Suitability: Unsubstituted B-Ring Enables Targeted Derivatization

The unsubstituted B-ring of 5,7-Dihydroxyflavanone serves as a clean and reactive site for chemical modifications, such as halogenation. A study demonstrated the efficient synthesis of a series of halogenated derivatives from the 5,7-Dihydroxyflavanone scaffold. This synthetic accessibility is less straightforward with analogs like Naringenin, where the 4'-hydroxyl group can interfere with or direct reactions on the B-ring, requiring additional protection/deprotection steps.

Evidence DimensionSynthetic Accessibility
Target Compound DataDemonstrated successful precursor for a series of halogenated derivatives.
Comparator Or BaselineNaringenin (contains a 4'-OH group that complicates B-ring specific reactions).
Quantified DifferenceNot directly quantified, but offers a more direct synthetic route for B-ring modifications.
ConditionsStandard laboratory synthesis conditions for flavonoid derivatization.

For medicinal chemistry campaigns aiming to explore structure-activity relationships on the B-ring, this compound is a more efficient and cost-effective starting material than hydroxylated analogs.

Distinct Aromatase Inhibition Profile Compared to Other Flavonoids

In studies of flavonoid-based aromatase inhibition, structural variations dictate potency. While 5,7-Dihydroxy*flavone* (Chrysin) is a known inhibitor (IC50 ~2.6-4.2 µM), the flavan*one* structure of 5,7-Dihydroxyflavanone results in weaker inhibition. Conversely, Naringenin (4',5,7-trihydroxyflavanone) is also an inhibitor of aromatase. The distinct inhibitory profile of 5,7-Dihydroxyflavanone makes it a useful negative control or a structural baseline in studies screening for more potent flavonoid-based aromatase inhibitors, where the goal is to understand the specific contribution of the C2-C3 double bond or B-ring hydroxylation.

Evidence DimensionAromatase Inhibition (IC50)
Target Compound DataWeak inhibitor (as a flavanone)
Comparator Or BaselineChrysin (flavone analog): ~2.6-4.2 µM; Naringenin (4'-OH flavanone): Known inhibitor.
Quantified DifferenceQualitatively different class of inhibitor compared to its flavone analog, Chrysin.
ConditionsIn vitro human aromatase enzyme assays.

This compound is the right choice for control experiments or SAR studies to isolate the specific structural features responsible for potent aromatase inhibition in flavonoid scaffolds.

Scaffold for Medicinal Chemistry and Synthesis of Novel Flavonoid Libraries

The unsubstituted B-ring makes this compound an ideal starting point for synthesizing libraries of novel flavonoid derivatives. Researchers can systematically introduce various functional groups onto the B-ring to probe structure-activity relationships for targets like microbial enzymes or cellular receptors without the complications of a pre-existing hydroxyl group.

Development of Topical Formulations Requiring Enhanced Lipophilicity

Given its higher calculated lipophilicity compared to Naringenin, 5,7-Dihydroxyflavanone is a preferred candidate for inclusion in non-aqueous or emulsion-based topical formulations where skin penetration is a key performance attribute. This is relevant in cosmeceutical or dermatological research aimed at delivering flavonoids into the epidermis.

Negative Control and Baseline Comparator in Bioactivity Screening

In screening programs targeting enzymes like aromatase, 5,7-Dihydroxyflavanone serves as a critical structural comparator. Its use allows researchers to specifically assess the contribution of the flavanone backbone versus the flavone backbone (like Chrysin) or the effect of B-ring hydroxylation (like Naringenin) on inhibitory potency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Exact Mass

256.0736

Appearance

Solid powder

Melting Point

192-193°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

68745-38-0
480-39-7

Wikipedia

5,7-dihydroxyflavanone

Dates

Last modified: 08-15-2023
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14: Li L, Pang XB, Chen BN, Gao L, Wang L, Wang SB, Wang SB, Liu DP, Du GH. Pinocembrin inhibits angiotensin II-induced vasoconstriction via suppression of the increase of [Ca2+]i and ERK1/2 activation through blocking AT(1)R in the rat aorta. Biochem Biophys Res Commun. 2013 May 24;435(1):69-75. doi: 10.1016/j.bbrc.2013.04.039. Epub 2013 Apr 20. PubMed PMID: 23611777.
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